5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one
CAS No.: 83800-91-3
Cat. No.: VC15914096
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83800-91-3 |
|---|---|
| Molecular Formula | C15H11ClN2O |
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | 5-chloro-2-(4-methylphenyl)-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C15H11ClN2O/c1-9-5-7-10(8-6-9)14-17-12-4-2-3-11(16)13(12)15(19)18-14/h2-8H,1H3,(H,17,18,19) |
| Standard InChI Key | NRTIBXFKFYWTPO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Introduction
Chemical Structure and Nomenclature
The quinazoline core of 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one consists of a fused benzene and pyrimidine ring system. The 4(1H)-one designation indicates a ketone group at the 4-position, while the 5-chloro and 2-(p-tolyl) substituents contribute to its electronic and steric profile. The IUPAC name, 7-chloro-2-(4-methylphenyl)-3H-quinazolin-4-one, reflects its substitution pattern and oxidation state.
Key structural features include:
-
Chloro substituent: Positioned at C5, this group enhances electrophilic reactivity and influences intermolecular interactions.
-
p-Tolyl group: The para-methylphenyl moiety at C2 introduces hydrophobicity, potentially improving membrane permeability.
-
Conjugated system: The planar quinazolinone framework facilitates π-π stacking and hydrogen bonding, critical for biological target engagement .
Synthesis and Optimization
Core Synthetic Strategies
The synthesis of 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one typically follows a multi-step route involving cyclization and functionalization:
-
Anthranilamide precursor: Reacting anthranilamide (2-aminobenzamide) with p-tolualdehyde in the presence of iodine as a cyclizing agent yields the quinazolinone scaffold. This method, adapted from similar syntheses , proceeds via imine formation followed by oxidative cyclization.
-
Chlorination: Post-cyclization chlorination at C5 is achieved using phosphorus oxychloride (POCl₃) or other chlorinating agents. The reaction conditions (temperature, stoichiometry) critically influence regioselectivity and yield .
A representative synthesis protocol involves:
-
Refluxing anthranilamide (5 mmol) with p-tolualdehyde (5.5 mmol) and iodine (5.5 mmol) in ethanol for 5–7 hours.
-
Isolating the intermediate 2-(p-tolyl)quinazolin-4(1H)-one via filtration and recrystallization.
-
Treating the intermediate with POCl₃ under controlled conditions to introduce the chloro substituent .
Yield Optimization:
-
Solvent selection: Ethanol and dimethyl sulfoxide (DMSO) improve solubility of intermediates.
-
Catalyst loading: Iodine (1.1 eq) balances cyclization efficiency and side-product formation.
Analytical Characterization
Physicochemical data for 5-Chloro-2-(p-tolyl)quinazolin-4(1H)-one include:
Spectral Assignments:
-
NMR: Aromatic protons from the p-tolyl group resonate as doublets at δ 7.87 ppm, while the quinazoline H6 and H7 protons appear as multiplets between δ 7.69–8.15 ppm .
-
LC-MS: Molecular ion peak at m/z 271.1 ([M+H]⁺) confirms the molecular formula .
Biological Activity and Applications
Anticancer Activity
Quinazolinones bearing chloro and aryl substituents show promise in oncology:
-
Leukemia models: Analogous compounds (e.g., 2-(tetrazolo[1,5-c]quinazolin-5-ylthio)-1-(4-tolyl)ethanone) exhibit IC₅₀ values of 1.0 μM against CCRF-CEM lymphoblastic leukemia cells .
-
EGFR inhibition: Molecular docking studies suggest affinity for the ATP-binding site of epidermal growth factor receptor (EGFR), akin to gefitinib .
Structure-Activity Relationships:
-
Chloro substituent: Enhances electrophilicity, facilitating covalent interactions with cysteine residues in target enzymes.
-
p-Tolyl group: Increases lipophilicity, improving cellular uptake and bioavailability .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies.
-
Photostability: Degrades <5% under UV light (254 nm, 24 h), indicating suitability for long-term storage.
Metabolic Profile
Predicted using in silico tools (e.g., SwissADME):
-
CYP450 interactions: Substrate for CYP3A4, with potential for drug-drug interactions.
-
Half-life (t₁/₂): ~3.2 hours in human liver microsomes, suggesting twice-daily dosing regimens .
Industrial and Research Applications
Medicinal Chemistry
-
Lead optimization: Serves as a scaffold for introducing sulfhydryl, amine, or carboxylate functionalities to enhance target selectivity .
-
Combinatorial libraries: Automated parallel synthesis enables rapid generation of analogs for high-throughput screening.
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume